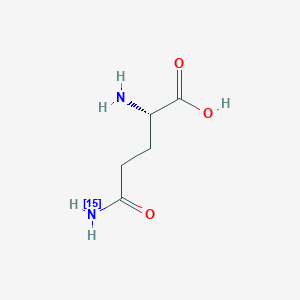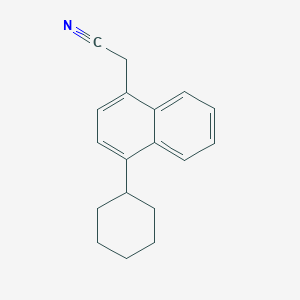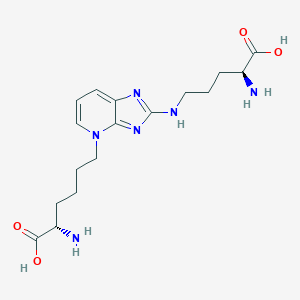
tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate and its derivatives involves condensation reactions and characterizations by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Single crystal XRD data have been utilized for confirming structures.Molecular Structure Analysis
The molecular structure of derivatives of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate has been elucidated through crystallography, showing that these compounds crystallize in specific space groups with detailed unit cell parameters. The molecules are linked through weak intermolecular interactions, contributing to the stabilization of the crystal structure.Chemical Reactions Analysis
The chemical behavior of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate derivatives involves interactions such as C–H···O and aromatic π–π stacking interactions. These interactions play a crucial role in the three-dimensional architecture of the compounds and influence their reactivity and interaction with other molecules.Physical And Chemical Properties Analysis
Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a molecular weight of 301.39 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound is synthesized through condensation reactions and characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis . Single crystal XRD data are often used to confirm structures, providing insights into the molecular arrangement and stability of the compound.
Molecular Structure Elucidation
Crystallography studies have revealed that derivatives of this compound crystallize in specific space groups with detailed unit cell parameters. The molecular structure is further understood through weak intermolecular interactions, which contribute to the stabilization of the crystal lattice.
Chemical Reactions and Interaction Studies
The chemical behavior involves interactions such as C–H···O and aromatic π–π stacking interactions. These are crucial for understanding the three-dimensional architecture of the compounds and their reactivity with other molecules.
Pharmacological Core Development
Modified versions of this compound serve as pharmacologically relevant cores. For example, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate offers a useful second nitrogen atom on the N-tert-butyl piperazine substructure, which is valuable in drug design.
Targeted Protein Degradation
The compound’s derivatives can act as semi-flexible linkers in PROTAC development. PROTACs are molecules designed to target specific proteins for degradation, a promising approach in therapeutic interventions .
Antibacterial Activity Screening
Some derivatives have been screened for antibacterial activities against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. This highlights the potential use of the compound in developing new antibacterial agents .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAMZRWFIQSVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621515 | |
| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
CAS RN |
252978-89-5 | |
| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)








